molecular formula C21H21N3OS B216200 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide

Cat. No. B216200
M. Wt: 363.5 g/mol
InChI Key: BBGWLWBUBHDTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide, also known as CTB, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives, which have been reported to possess various biological activities such as anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, this compound has been reported to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body. By inhibiting PDE, this compound may increase cAMP levels, which can lead to various physiological effects such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to possess antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been reported to exhibit antifungal effects by inhibiting the growth of various fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide in lab experiments is its relatively low toxicity and high solubility in various solvents. This makes it easier to handle and administer in experiments. However, one limitation of using this compound is its limited stability in aqueous solutions, which can affect its efficacy in some experiments.

Future Directions

There are several future directions for the research of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide. One potential direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for various applications.

Synthesis Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-bromo-biphenyl-4-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit various biological activities such as anti-inflammatory, antitumor, and antifungal effects. This compound has also been shown to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide

InChI

InChI=1S/C21H21N3OS/c25-19(17-13-11-16(12-14-17)15-7-3-1-4-8-15)22-21-24-23-20(26-21)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,22,24,25)

InChI Key

BBGWLWBUBHDTPS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.